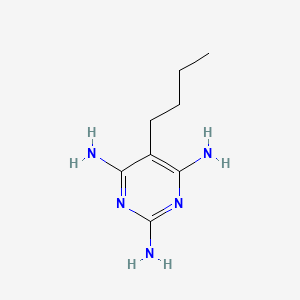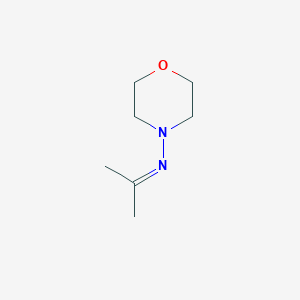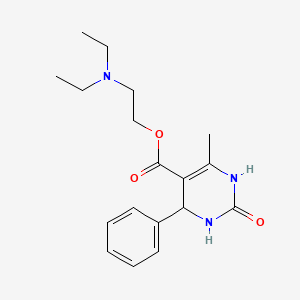
2-Oxo-4-phenyl-5-(beta-diethylaminoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These compounds exhibit a wide spectrum of biological activities and are known for their unique structural properties . The dihydropyrimidine ring in this compound adopts a screw-boat conformation, which is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .
Métodos De Preparación
The synthesis of 2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved using the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles. The product is obtained with a high yield, making it suitable for industrial production .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrochloric acid as a catalyst for the Biginelli reaction . The major products formed from these reactions are highly functionalized heterocycles, which have significant pharmacological effects .
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been investigated for its potential anticancer properties, particularly as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis . This inhibition leads to cell cycle arrest and activation of signaling pathways, resulting in cellular apoptosis .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as kinesin-5, an enzyme crucial for the separation of genetic material during mitosis . By inhibiting this enzyme, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . The molecular pathways involved in this process include the activation of signaling pathways that promote cell death .
Comparación Con Compuestos Similares
Similar compounds to 2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds share similar structural properties and biological activities. the unique screw-boat conformation and the specific hydrogen bonding interactions in 2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate distinguish it from other similar compounds .
Propiedades
Número CAS |
69094-11-7 |
|---|---|
Fórmula molecular |
C18H25N3O3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-4-21(5-2)11-12-24-17(22)15-13(3)19-18(23)20-16(15)14-9-7-6-8-10-14/h6-10,16H,4-5,11-12H2,1-3H3,(H2,19,20,23) |
Clave InChI |
VFABEMAHSJEMRJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


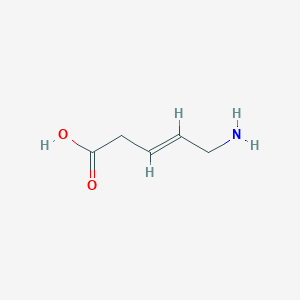
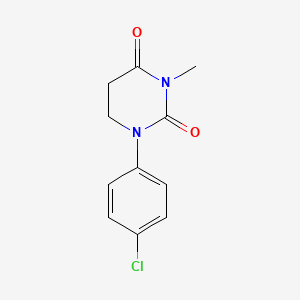

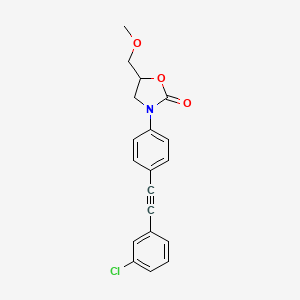
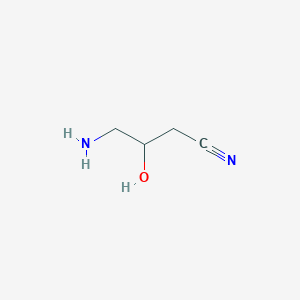

![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
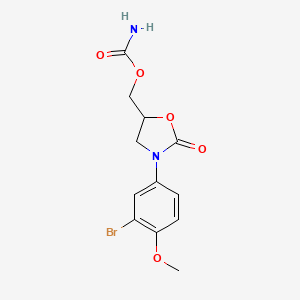
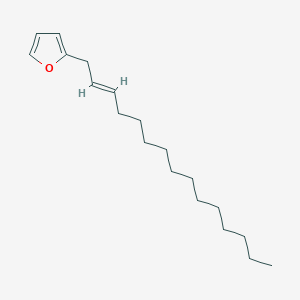

![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
